N-cyclopentyl-3-(dimethylamino)benzamide
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Overview
Description
N-cyclopentyl-3-(dimethylamino)benzamide is an organic compound with a molecular formula of C15H22N2O It is a benzamide derivative characterized by the presence of a cyclopentyl group and a dimethylamino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3-(dimethylamino)benzamide typically involves the reaction of 3-(dimethylamino)benzoic acid with cyclopentylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-3-(dimethylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-cyclopentyl-3-(dimethylamino)benzylamine.
Substitution: N-cyclopentyl-3-(dimethylamino)-4-nitrobenzamide or N-cyclopentyl-3-(dimethylamino)-4-bromobenzamide.
Scientific Research Applications
N-cyclopentyl-3-(dimethylamino)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-cyclopentyl-3-(dimethylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-3-(dimethylamino)benzoic acid
- N-cyclopentyl-3-(dimethylamino)benzylamine
- N-cyclopentyl-3-(dimethylamino)-4-nitrobenzamide
Uniqueness
N-cyclopentyl-3-(dimethylamino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H20N2O |
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Molecular Weight |
232.32 g/mol |
IUPAC Name |
N-cyclopentyl-3-(dimethylamino)benzamide |
InChI |
InChI=1S/C14H20N2O/c1-16(2)13-9-5-6-11(10-13)14(17)15-12-7-3-4-8-12/h5-6,9-10,12H,3-4,7-8H2,1-2H3,(H,15,17) |
InChI Key |
OJYXIVBLPGGQCW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NC2CCCC2 |
Origin of Product |
United States |
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